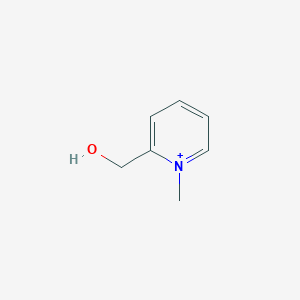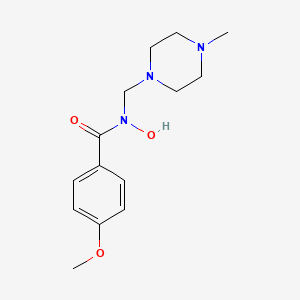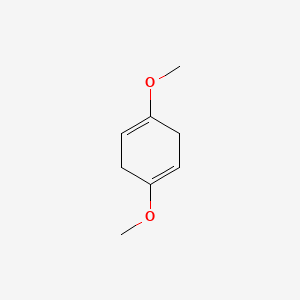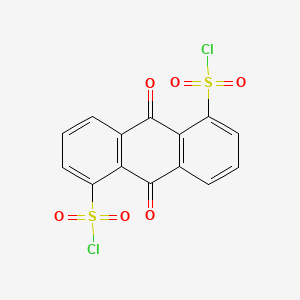
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl chloride groups and two ketone functionalities at the 9 and 10 positions of the anthracene core. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride typically involves the sulfonation of anthraquinone followed by chlorination. The process begins with the oxidation of anthracene to anthraquinone, which is then subjected to sulfonation using fuming sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions. The final step involves the conversion of these sulfonic acid groups to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonyl chloride groups are highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols react with the sulfonyl chloride groups under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic and readily react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The compound’s ability to form stable sulfonamide and sulfonate ester linkages makes it valuable in the design of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene used as a hydrogen donor in organic reactions.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone used in the production of hydrogen peroxide.
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl chloride: A related compound with sulfonyl chloride groups at different positions.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in chemical synthesis and industrial processes.
Propriétés
Numéro CAS |
36003-92-6 |
|---|---|
Formule moléculaire |
C14H6Cl2O6S2 |
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)9-5-1-3-7-11(9)14(18)8-4-2-6-10(24(16,21)22)12(8)13(7)17/h1-6H |
Clé InChI |
GKEFLCWBBRKOCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




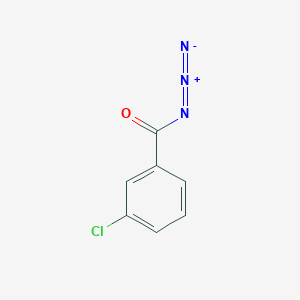
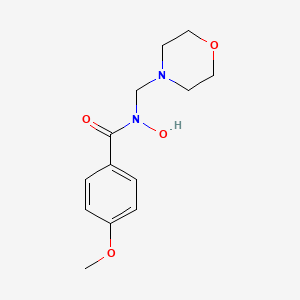
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
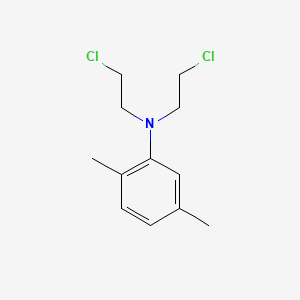
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
